molecular formula C16H21BrN4O2 B1475652 (S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate CAS No. 1632498-10-2

(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B1475652
CAS No.: 1632498-10-2
M. Wt: 381.27 g/mol
InChI Key: NWYJIARUNUYSPD-NSHDSACASA-N
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Description

(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a chiral piperazine derivative designed for use as a key advanced intermediate in pharmaceutical research and development. Its molecular structure incorporates two highly valuable functional groups: a bromo-substituted pyridine and a nitrile (cyano) group, which serve as versatile handles for further synthetic modification via cross-coupling reactions and functional group transformations. This makes the compound a critical building block in the synthesis of more complex molecules, particularly for investigating new therapeutic agents. Compounds featuring similar tert-butyl piperazine carboxylate scaffolds are frequently employed in drug discovery efforts . The chiral (S)-configured 3-methylpiperazine center is essential for creating enantiomerically pure compounds, which can be critical for achieving selective interactions with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S)-4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c1-11-10-20(15(22)23-16(2,3)4)5-6-21(11)14-12(8-18)7-13(17)9-19-14/h7,9,11H,5-6,10H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYJIARUNUYSPD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)Br)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=C(C=C(C=N2)Br)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H15BrN2O2
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 257937-08-9
  • Structure : The compound features a tert-butyl group, a bromo-substituted pyridine, and a piperazine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-3-cyanopyridine with tert-butyl 3-methylpiperazine under suitable conditions. The yield and purity of the product can vary based on the reaction conditions employed.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds in this class have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation. For example, a related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a significantly lower effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells specifically .
  • Mechanism of Action : These compounds may exert their anticancer effects through multiple pathways, including apoptosis induction and inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Pharmacodynamics

In vivo studies using mouse models have illustrated that treatment with these compounds can inhibit metastasis more effectively than established chemotherapeutic agents. For example, a study found that a similar compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with a compound similar to this compound resulted in increased levels of caspase 9, indicating activation of apoptotic pathways .
  • Selectivity Index : Another study reported that certain derivatives exhibited a selectivity index favoring cancer cells over normal cells by as much as 27-fold, showcasing their potential for selective targeting in cancer therapy .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural differences, synthetic routes, and biological implications of the target compound and its analogues:

Compound Substituents Configuration Synthesis Method Yield Biological Relevance References
(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (Target) 5-Bromo, 3-cyano, 3-methyl (S-configuration) S Not explicitly detailed; likely bromination of pyridine or coupling reactions N/A Potential kinase inhibition; stereoselective binding due to S-configuration
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-cyano (no methyl group) Racemic Bromination with N-bromosuccinimide (NBS) in DMF N/A Intermediate for further functionalization (e.g., amination)
tert-Butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Amino, 3-cyano Racemic Copper-catalyzed amination of bromo precursor with NH₃ N/A Enhanced solubility; potential for conjugation or prodrug design
(R)-tert-Butyl 4-(5-fluoro-4-(3-fluorophenoxy)pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate 5-Fluoro, 4-(3-fluorophenoxy), 3-methyl (R-configuration) R SNAr reaction or coupling with fluorophenol 74% 5-HT2C receptor agonism; fluorinated groups improve metabolic stability
tert-Butyl 4-(4-iodobenzoyl)-3-methylpiperazine-1-carboxylate 4-Iodobenzoyl, 3-methyl Racemic Acylation with 4-iodobenzoyl chloride 99% Spns2 transporter inhibition; iodine enables radiolabeling for imaging
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-Methoxycarbonyl, 4-methylpyridine Racemic Buchwald-Hartwig coupling with Pd(OAc)₂/BINAP N/A Intermediate for heterocyclic drug candidates; ester group aids solubility

Key Findings from Comparative Analysis

Stereochemical Impact: The S-configuration in the target compound may enhance stereoselective binding to chiral targets (e.g., enzymes or GPCRs) compared to racemic analogues like the 4-iodobenzoyl derivative . The R-configuration in the fluorophenoxy-pyrimidine analogue shows high 5-HT2C receptor agonism (74% yield), suggesting chirality critically influences activity .

Functional Group Contributions: Bromo and Cyano Groups: These electron-withdrawing groups in the target compound increase electrophilicity, favoring interactions with nucleophilic residues in binding pockets. The bromo group also serves as a handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . Amino vs. Bromo: Replacing bromo with amino (as in ) improves solubility but reduces electrophilic reactivity, shifting utility toward prodrugs or conjugates .

Synthetic Efficiency :

  • Copper Catalysis : Used for amination (), offering moderate yields but requiring careful optimization of ligands (e.g., L-proline) .
  • Palladium Catalysis : Higher efficiency in cross-coupling (e.g., and ), enabling access to complex aryl/heteroaryl substituents .

Biological Activity Trends :

  • Fluorinated analogues () exhibit enhanced metabolic stability and receptor selectivity due to fluorine’s electronegativity and small size .
  • The iodobenzoyl derivative () demonstrates utility in inhibitor design and radiopharmaceuticals, leveraging iodine’s versatility .

Preparation Methods

Functionalization of Pyridine Ring

  • Bromination: Selective bromination at the 5-position of a 3-cyanopyridine can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid multiple substitutions.
  • Cyanation: The cyano group at the 3-position can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation of a suitable halopyridine precursor.

Purification and Characterization

  • Purification by column chromatography or recrystallization.
  • Characterization by NMR, MS, and elemental analysis to confirm substitution pattern.

Synthesis of (S)-3-Methylpiperazine Core

Stereoselective Synthesis

  • The (S)-3-methylpiperazine can be synthesized via asymmetric hydrogenation or chiral auxiliary-mediated cyclization of appropriate diamine precursors.
  • Alternatively, resolution of racemic 3-methylpiperazine derivatives using chiral acids or chromatography.

Protection of Nitrogen

  • The piperazine nitrogen intended for protection is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the tert-butyl carbamate protecting group.

Coupling of Pyridine and Piperazine Fragments

Nucleophilic Substitution or Cross-Coupling

  • The pyridine moiety bearing a suitable leaving group (e.g., halide) at the 2-position can be coupled to the piperazine nitrogen via nucleophilic aromatic substitution.
  • Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed for coupling the aryl halide with the piperazine nitrogen.

Reaction Conditions

  • Typical conditions include Pd catalysts (e.g., Pd2(dba)3), phosphine ligands, base (e.g., NaOtBu), and solvents such as toluene or dioxane at elevated temperatures (80–110 °C).
  • Reaction monitoring by TLC or HPLC.

Representative Data Table of Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Bromination of 3-cyanopyridine NBS, DMF, 0–25 °C, 4 h 75–85 Selective monobromination
Cyanation (if needed) Pd-catalyst, Zn(CN)2, DMF, 80 °C, 12 h 60–70 Palladium-catalyzed cyanation
Synthesis of (S)-3-methylpiperazine Asymmetric hydrogenation or chiral resolution 50–65 Enantiomeric excess >95%
Boc Protection Boc2O, DIPEA, DCM, 0 °C to RT, 2 h 85–90 Mild conditions, high selectivity
Coupling (Buchwald-Hartwig) Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100 °C, 8 h 70–80 Efficient amination of aryl halide

Research Findings and Considerations

  • Stereochemistry: Maintaining the (S)-configuration during the synthesis is critical; chiral HPLC or optical rotation measurements are used for confirmation.
  • Protecting Group Stability: The tert-butyl carbamate group is stable under coupling conditions but can be removed under acidic conditions if needed.
  • Purity and Yield Optimization: Optimization of reaction times, temperatures, and reagent stoichiometry is essential to maximize yield and purity.
  • Scale-Up Potential: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from tert-butyl piperazine precursors and functionalized pyridine derivatives. Key steps include nucleophilic substitution to introduce the bromo-cyanopyridine moiety and stereoselective alkylation to establish the (S)-configuration at the 3-methylpiperazine position. Intermediates are characterized using NMR (1H/13C) , FT-IR , and mass spectrometry to confirm regiochemistry and purity. For example, tert-butyl carbamate intermediates often show distinct carbonyl stretching frequencies (~1680–1720 cm⁻¹) in FT-IR .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC) . Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard can verify >99% purity. Residual solvents (e.g., DCM, THF) are monitored via gas chromatography (GC) to meet ICH guidelines .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. Crystals are grown via slow evaporation in aprotic solvents (e.g., ethyl acetate/hexane). Data collection using Cu-Kα radiation and refinement with SHELXL (e.g., SHELX-2018/3) resolves the (S)-configuration and piperazine ring puckering. Displacement parameters and hydrogen bonding networks (e.g., C–H···N interactions) are analyzed to validate stability .

Q. How can reaction yields be optimized for the bromo-cyanopyridine coupling step, and what factors influence regioselectivity?

Yield optimization involves microwave-assisted synthesis (100–120°C, 30 min) or transition-metal catalysis (e.g., Pd/Cu for Ullmann-type couplings). Regioselectivity is controlled by steric hindrance from the tert-butyl group and electronic effects of the cyano substituent. Solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) significantly impact reaction efficiency .

Q. What in vitro assays are used to evaluate the compound’s biological activity, particularly for neurotransmitter receptor modulation?

Radioligand binding assays (e.g., [³H]-labeled antagonists for serotonin/dopamine receptors) quantify affinity (Kᵢ values). Functional activity (agonist/antagonist) is tested via cAMP accumulation assays in HEK293 cells transfected with target GPCRs. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiles against off-target receptors (e.g., adrenergic, histaminergic) are generated .

Q. How are structural analogs designed to improve metabolic stability, and what SAR trends emerge?

Analog design focuses on replacing the tert-butyl group with biostable isosteres (e.g., cyclopropyl or trifluoromethyl) and modifying the pyridine’s electron-withdrawing groups (e.g., Cl vs. CN). Structure-activity relationship (SAR) studies reveal that bromine at the 5-position enhances lipophilicity (logP >3), while the cyano group improves π-stacking interactions in receptor pockets .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in reported synthetic yields (e.g., 70–90%) be reconciled across studies?

Yield variations arise from differences in workup protocols (e.g., silica gel chromatography vs. recrystallization) and starting material purity . Reproducibility is enhanced by strict control of reaction parameters (temperature, moisture) and use of freshly distilled solvents. Comparative studies using design of experiments (DoE) methodologies identify critical variables (e.g., equivalents of base) .

Q. What computational methods validate the compound’s receptor binding modes when experimental data is conflicting?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-receptor interactions. Consensus docking scores and binding free energy calculations (MM-PBSA) reconcile conflicting experimental data by predicting dominant binding poses. For example, MD simulations may reveal transient hydrogen bonds not captured in crystallography .

Methodological Resources

  • Crystallography : SHELXL for refinement (CCDC deposition recommended) .
  • Synthetic Protocols : Microwave reactors for accelerated coupling steps .
  • Biological Assays : Radioligand binding kits (PerkinElmer) for high-throughput screening .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

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